Product packaging for 3-Tert-butyl-4-ethylphenol(Cat. No.:)

3-Tert-butyl-4-ethylphenol

Cat. No.: B14852731
M. Wt: 178.27 g/mol
InChI Key: DLDVYKZBOHSIJM-UHFFFAOYSA-N
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Description

Contextualization of Alkylphenols within Organic Synthesis and Materials Science

Alkylphenols are a broad family of organic compounds derived from the alkylation of phenols. wikipedia.org These compounds are significant intermediates in the chemical industry. The production of alkylphenols is substantial, with hundreds of millions of kilograms produced annually through processes like the acid-catalyzed alkylation of phenol (B47542) with alkenes or alcohols. wikipedia.orgnih.govbegellhouse.commdpi.comosti.govchemcess.comresearchgate.net

Their applications are diverse and impactful:

Polymer Industry: Alkylphenols are crucial in the production of various polymers. For instance, 4-tert-butylphenol (B1678320) is used to manufacture epoxy resins, curing agents, and polycarbonate resins. wikipedia.orgchemicalbook.comnih.gov In polycarbonate synthesis, it acts as a chain terminator to control the molecular weight of the polymer. wikipedia.org

Antioxidants: Many alkylphenols, particularly those with bulky tert-butyl groups, are excellent antioxidants. They are added to plastics, rubber, oils, and coatings to prevent degradation from oxidation. wikipedia.orgchemicalbook.com

Other Applications: Alkylphenols also serve as precursors for the synthesis of fragrances, thermoplastic elastomers, oil field chemicals, and fire-retardant materials. wikipedia.org

The position and nature of the alkyl group on the phenol ring significantly influence the compound's properties and its suitability for specific applications.

Structural Characteristics and Chemical Significance of 3-Tert-butyl-4-ethylphenol as a Substituted Phenol

The chemical structure of this compound consists of a phenol ring substituted with a hydroxyl (-OH) group, a tert-butyl group at the third carbon atom, and an ethyl group at the fourth carbon atom relative to the hydroxyl group. This specific arrangement of substituents defines its chemical character.

The key structural feature is the bulky tert-butyl group positioned meta to the hydroxyl group. While not directly adjacent (in the ortho position), its presence contributes to the steric hindrance of the molecule. This steric bulk is a defining characteristic of hindered phenols. The primary chemical significance of this structure is its function as an antioxidant. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus inhibiting oxidative processes. The steric hindrance from the tert-butyl group helps to stabilize the resulting phenoxy radical, preventing it from participating in further undesirable reactions.

Interactive Table: Comparison of Properties of Substituted Phenol Isomers

Property2-tert-Butyl-4-ethylphenol (B1222043)4-tert-Butylphenol2,6-Di-tert-butyl-4-ethylphenol
Molecular Formula C₁₂H₁₈O nih.govC₁₀H₁₄O wikipedia.orgnih.govC₁₆H₂₆O echemi.comscbt.com
Molecular Weight 178.27 g/mol nih.gov150.22 g/mol wikipedia.orgnih.gov234.38 g/mol echemi.comscbt.com
Melting Point 23-32 °C nih.gov99.5 °C wikipedia.org44-45 °C thegoodscentscompany.com
Boiling Point 250 °C nih.gov239.8 °C wikipedia.org272 °C echemi.comthegoodscentscompany.com
Primary Use Chemical Intermediate nih.govProduction of resins wikipedia.orgchemicalbook.comAntioxidant echemi.com

Note: The data presented is for isomeric and related compounds to provide context due to the limited availability of specific data for this compound.

The synthesis of a specific isomer like this compound can be achieved through targeted synthetic routes, potentially involving the alkylation of a pre-substituted phenol to control the regiochemistry. A patent exists for the synthesis of 3-tert-butylphenylethylether, which uses 3-tert-butylphenol (B181075) as a precursor, indicating the industrial relevance of this substitution pattern. google.com

Overview of Current Research Trajectories and Academic Importance of this compound

Specific academic research focusing exclusively on this compound is limited. However, the broader field of hindered phenols is an active area of research. Current research trajectories in this area that are relevant to this compound include:

Catalyst Development for Selective Synthesis: A significant challenge in the production of alkylphenols is achieving high selectivity for a particular isomer. mdpi.com Friedel-Crafts alkylation reactions often yield a mixture of products. researchgate.net Research is focused on developing novel catalysts, such as modified zeolites and ionic liquids, to improve the yield and selectivity of the desired isomer. nih.govbegellhouse.commdpi.com

Advanced Antioxidant Applications: There is ongoing research into the application of hindered phenols as stabilizers in advanced materials, including high-performance polymers and biofuels. Studies on the thermal stability of related compounds like 4-tert-butylphenol provide insights into their effectiveness as antioxidants at high temperatures. researchgate.net

Intermediate for Complex Molecules: Substituted phenols like this compound can serve as versatile building blocks in organic synthesis for the creation of more complex molecules with specific functionalities, such as pharmaceuticals or specialized polymers.

The academic importance of this compound lies in its potential as a specialized antioxidant and as a model compound for studying the structure-activity relationships of hindered phenols. The unique substitution pattern may offer a different balance of reactivity and stability compared to more common isomers, making it a candidate for niche applications where specific properties are required.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound within the context of contemporary chemical science. The objective is to elucidate its position as a hindered phenol, contextualize it within the broader class of alkylphenols, and discuss its structural and chemical significance. The scope is strictly limited to the scientific aspects of the compound as outlined, focusing on its role in organic synthesis and materials science, its structural characteristics, and its current and potential academic importance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B14852731 3-Tert-butyl-4-ethylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-tert-butyl-4-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-6-7-10(13)8-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

DLDVYKZBOHSIJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation for 3 Tert Butyl 4 Ethylphenol

Strategies for Regioselective Alkylation of Phenolic Substrates

The regioselective alkylation of phenols is a cornerstone of synthetic organic chemistry, aiming to control the precise placement of alkyl groups on the aromatic ring. The synthesis of 3-tert-butyl-4-ethylphenol presents a unique challenge due to the need to introduce two different alkyl groups at specific positions.

Direct Alkylation Approaches for Introducing Tert-butyl and Ethyl Moieties

Direct alkylation of phenol (B47542) to introduce tert-butyl and ethyl groups is often accomplished through Friedel-Crafts reactions. wikipedia.orgjk-sci.com The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. The tert-butylation of phenol is a well-studied reaction and can be catalyzed by various acid catalysts. researchgate.net The use of tert-butyl alcohol or isobutene as the alkylating agent in the presence of an acid catalyst typically yields a mixture of 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320). wikipedia.org Subsequent ethylation of the resulting tert-butylphenol can then be performed to obtain the desired product.

The order of introduction of the alkyl groups is crucial for achieving the desired regioselectivity. For instance, the initial introduction of the bulky tert-butyl group can influence the position of the subsequent ethylation. The steric hindrance imposed by the tert-butyl group can direct the smaller ethyl group to the adjacent position.

Recent advancements have explored the use of deep eutectic solvents as catalysts for the alkylation of phenol with tert-butyl alcohol under mild conditions. researchgate.netfigshare.com These solvent systems can offer high conversion rates of the alkylating agent. researchgate.net

Friedel-Crafts Alkylation and its Optimization for Hindered Phenol Synthesis

Friedel-Crafts alkylation remains a primary method for the synthesis of hindered phenols. jk-sci.com The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation from an alkyl halide, alkene, or alcohol, which then acts as the electrophile. jk-sci.comgoogle.com However, traditional Friedel-Crafts alkylations can suffer from issues like polysubstitution and rearrangement of the alkyl group. jk-sci.com

Optimization of Friedel-Crafts alkylation for the synthesis of hindered phenols like this compound involves careful selection of catalysts and reaction conditions. The use of solid acid catalysts, such as zeolites and clays, has gained attention as a more environmentally benign alternative to traditional Lewis acids. researchgate.netwhiterose.ac.uk These solid acids can exhibit high activity and selectivity, and they are easily separable from the reaction mixture. researchgate.net For example, zeolite Beta has shown high activity in the alkylation of phenol with tert-butyl alcohol. researchgate.net

The choice of alkylating agent and reaction temperature also plays a significant role in controlling the selectivity of the reaction. For the synthesis of highly substituted phenols, a stepwise approach is often necessary, where the phenol ring is sequentially alkylated.

Table 1: Comparison of Catalytic Systems for Phenol Alkylation
Catalyst TypeExamplesAdvantagesChallenges
Homogeneous Lewis AcidsAlCl₃, FeCl₃High activityCorrosive, difficult to separate, can lead to side reactions
Solid AcidsZeolites (e.g., Zeolite Beta), Clays (e.g., Fe-bentonite)Reusable, environmentally friendly, high selectivityMay require higher temperatures, potential for catalyst deactivation
Ionic Liquids[bmim]PF₆, [HIMA]OTsMild reaction conditions, high conversion, recyclableViscosity, cost

Catalytic Systems for Controlled Alkylation Reactions

A variety of catalytic systems have been developed to achieve controlled alkylation of phenols. These systems aim to improve regioselectivity and yield while minimizing waste. Dual catalytic systems, combining a heterogeneous catalyst with a Lewis acid, have shown promise for the ortho-alkylation of phenols. acs.org For instance, a cooperative system of Pd/C and Sc(OTf)₃ can promote a tandem reaction sequence to produce ortho-alkylated phenols. acs.org

Iron-catalyzed ortho-alkylation of naphthols and phenols with α-aryl-α-diazoesters has also been reported, offering a pathway to C-C bond formation at the ortho position. rsc.org The choice of ligand in these catalytic systems can be crucial for controlling the regioselectivity of the alkylation. rsc.org Furthermore, some studies have explored the use of phosphorus pentoxide as a catalyst for the alkylation of phenol with tertiary butanol. google.com

The development of recyclable catalysts is a key focus in green chemistry. Ionic liquids and solid acid catalysts are advantageous in this regard as they can often be recovered and reused multiple times without significant loss of activity. nih.gov

Alternative Synthetic Routes to this compound and Related Structures

Beyond direct alkylation, alternative synthetic strategies offer different approaches to constructing the this compound framework. These methods can provide access to the target molecule through different bond-forming strategies.

Ipso-Hydroxylation of Arylboronic Acids and its Applicability

The ipso-hydroxylation of arylboronic acids presents a powerful and often milder alternative to traditional phenol syntheses. rsc.orgnih.gov This method involves the conversion of a C-B bond to a C-O bond. The synthesis of this compound via this route would first require the preparation of 3-tert-butyl-4-ethylphenylboronic acid. This precursor could potentially be synthesized through methods such as the Suzuki-Miyaura cross-coupling reaction.

Once the arylboronic acid is obtained, it can be hydroxylated to the corresponding phenol. A notable advantage of this method is the development of catalyst- and solvent-free reaction conditions. rsc.orgrsc.org For example, sodium perborate (B1237305) in water or even under solvent-free conditions can effectively hydroxylate arylboronic acids. rsc.orgresearchgate.net Other oxidants like aqueous hydrogen peroxide have also been employed, sometimes in the presence of a catalyst. nih.govresearchgate.net

This methodology generally exhibits broad functional group tolerance, allowing for the synthesis of a wide range of substituted phenols. nih.gov

Table 2: Research Findings on Ipso-Hydroxylation of Arylboronic Acids
OxidantCatalystSolventKey FindingsReference
Sodium PerborateNoneWater or Solvent-freeRapid and efficient hydroxylation at room temperature. rsc.orgrsc.org
Hydrogen PeroxideNone or HBrEthanolMild and highly efficient protocol. researchgate.net
Hydrogen PeroxideZnO nanocatalystAqueous mediumEfficient for sterically hindered arylboronic acids. researchgate.net
Tertiary Amine N-oxidesNone-Mild, rapid, and broad functional group tolerance. nih.gov

Cycloaddition Cascades for Substituted Phenol Construction

Cycloaddition reactions, particularly those that proceed through a cascade mechanism, offer a sophisticated approach to the construction of complex cyclic systems, including substituted phenols. cdnsciencepub.comresearchgate.net These reactions can build the core aromatic ring with its substituents in a highly controlled manner.

One such strategy involves the Diels-Alder reaction. For instance, a suitably substituted diene and dienophile could undergo a [4+2] cycloaddition to form a cyclohexene (B86901) ring, which could then be aromatized to the desired phenol. The substituents on the diene and dienophile would ultimately determine the substitution pattern on the final phenolic product.

More complex cascade reactions, such as those initiated by a higher-order cycloaddition, can also be employed to construct polycyclic scaffolds. rsc.org While direct application to the synthesis of this compound may not be widely reported, the principles of these cascade reactions could be adapted to target this specific molecule. For example, a rhodium-catalyzed reaction of α-diazoketo substituted compounds can lead to the formation of furanone intermediates, which can then undergo further cycloaddition reactions. cdnsciencepub.comresearchgate.net The development of organocatalytic asymmetric cycloaddition-elimination cascade reactions provides another avenue for the atroposelective construction of biaryl systems, which could potentially be adapted for the synthesis of highly substituted phenols. nih.gov

Conversion from Precursor Molecules (e.g., acetophenone (B1666503) derivatives)

The synthesis of this compound can be approached via multi-step pathways starting from readily available precursors, including acetophenone derivatives. One documented synthetic route begins with an m-haloaniline, which undergoes diazotization followed by hydrolysis to yield the corresponding m-halophenol. This intermediate is then subjected to an etherification reaction. The subsequent and crucial step involves a Grignard reaction, where the etherified intermediate reacts with a Grignard reagent prepared from tert-butyl chloride. google.com This sequence introduces the tert-butyl group onto the aromatic ring to yield the target ether, which can then be deprotected if necessary to give the final phenol.

A key intermediate in related syntheses is m-bromoacetophenone, which can be prepared and subsequently transformed. google.com Another prominent industrial method for producing tert-butylated phenols involves the direct alkylation of a suitable phenol with methyl tertiary butyl ether (MTBE) or isobutylene (B52900) in the presence of an acid catalyst. nih.govgoogle.com For instance, the probable manufacturing route for the isomeric 2-tert-butyl-4-ethylphenol (B1222043) involves the reaction of 4-ethylphenol (B45693) with isobutylene. nih.gov

The table below outlines a generalized pathway starting from an acetophenone derivative, highlighting the transformation stages.

StepPrecursorReagentsIntermediate/ProductPurpose
1m-BromoacetophenoneVaries (e.g., reduction, functional group interconversion)Substituted Phenol PrecursorConversion of ketone to a group suitable for subsequent steps.
2Substituted Phenol PrecursorEthylating Agent (e.g., Ethyl Sulfate), Base (e.g., KOH)Ethyl Phenyl Ether DerivativeIntroduction of the ethyl group via etherification. google.com
3Ethyl Phenyl Ether Derivativetert-Butylating Agent (e.g., tert-Butyl Chloride, Isobutylene), Lewis Acid Catalyst3-tert-butyl-4-ethylphenyl etherIntroduction of the tert-butyl group via Friedel-Crafts alkylation. google.com
43-tert-butyl-4-ethylphenyl etherDemethylation/De-etherification agentThis compoundFormation of the final phenolic compound.

This table represents a generalized synthetic scheme; specific reagents and conditions can vary based on the exact pathway chosen.

Reaction Mechanism Studies in this compound Synthesis

Understanding the reaction mechanisms is critical for controlling the synthesis of specifically substituted phenols like this compound. The regioselectivity and efficiency of the synthesis are governed by a combination of electronic and steric factors inherent to the reactants and intermediates.

Electrophilic Aromatic Substitution Mechanisms in Hindered Phenol Formation

The formation of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. mt.com Phenols are highly susceptible to EAS because the hydroxyl (-OH) group is a powerful activating substituent. byjus.comgoogle.com It donates electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution process. byjus.com This activation effect means that phenols can react under much milder conditions than benzene (B151609) itself, often without the need for a strong Lewis acid catalyst. google.commlsu.ac.in

The synthesis of hindered phenols, which are characterized by bulky alkyl groups ortho to the hydroxyl group, typically employs Friedel-Crafts alkylation. jk-sci.comlibretexts.org The mechanism proceeds in several distinct steps:

Generation of the Electrophile : A strong electrophile, the tert-butyl carbocation, is generated from an alkylating agent like isobutylene or tert-butyl chloride with the aid of a Lewis acid (e.g., AlCl₃) or a Brønsted acid catalyst. mt.comjk-sci.com

Nucleophilic Attack : The electron-rich aromatic ring of the phenol precursor (e.g., 4-ethylphenol) attacks the tert-butyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as the arenium ion, temporarily disrupting the ring's aromaticity. mt.com

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the final alkylated phenol product. mt.comjk-sci.com

The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com In the synthesis of this compound (which can be named 2-tert-butyl-4-ethylphenol depending on IUPAC priority rules), the tert-butyl group adds to a position ortho to the hydroxyl group.

Radical Intermediates and Pathways

While electrophilic substitution is the dominant pathway for Friedel-Crafts alkylation, the involvement of radical intermediates in reactions involving phenols is also documented under specific conditions. For example, studies on the reaction of hydroxyl radicals with phenol show that OH radical addition to the aromatic ring can occur via diffusion-controlled mechanisms. acs.org

In the context of phenol synthesis, radical pathways can be initiated by certain catalysts or reaction conditions, although they are not the standard mechanism for this specific transformation. A postulated radical mechanism could involve:

Initiation : Formation of a radical species, potentially through single-electron transfer (SET) from the phenol to a catalyst or through high-energy processes like photolysis.

Propagation : The radical intermediate could then react with the alkylating agent or other species in the reaction mixture to form the product and regenerate a radical to continue the chain reaction.

Termination : The reaction ceases when radical species combine.

Mechanistic studies on related reactions, such as the copper-catalyzed amino etherification of alkenes, have identified the formation of aminium radical cations that subsequently react to form carbon radical species. acs.org Such findings support the plausibility of radical intermediates in complex organic transformations, even if they are not the primary route for the synthesis of this compound under typical Friedel-Crafts conditions.

Stereoelectronic Effects Governing Regioselectivity

The precise placement of the tert-butyl group in the synthesis of this compound is dictated by stereoelectronic effects. These effects are a combination of steric (spatial) and electronic (resonance and inductive) influences. chemrxiv.org

Electronic Effects : The hydroxyl group is a powerful activating, ortho, para-directing group due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. libretexts.org The ethyl group is a weakly activating, ortho, para-director. In a 4-ethylphenol precursor, both groups activate the ring towards electrophilic attack. The -OH group directs incoming electrophiles to positions 2 and 6 (ortho), while the ethyl group directs to positions 2 and 6 (ortho to it, but meta to the -OH). The powerful directing effect of the -OH group dominates, making the positions ortho to it the most electronically favorable for substitution.

Steric Effects : The term "hindered phenol" refers to the steric bulk of the groups surrounding the hydroxyl function. The tert-butyl group is exceptionally bulky. When it approaches the 4-ethylphenol ring, it experiences steric hindrance (repulsion) from the adjacent ethyl group and the hydroxyl group. This steric effect is a significant factor in determining the final product distribution. chemrxiv.org The reaction path is heavily influenced by the size of the existing substituents; steric repulsion can make an electronically favored position less accessible to a large incoming electrophile. chemrxiv.org

The regioselectivity is therefore a result of the interplay between these effects. While the position ortho to the hydroxyl group is electronically activated, the steric bulk of the incoming tert-butyl cation and the existing ethyl group will determine the final substitution pattern, favoring the less sterically crowded ortho position if one is available.

Substituent on Phenol RingElectronic EffectDirecting InfluenceSteric Hindrance
-OH (Hydroxyl)Strongly Activating (Resonance) libretexts.orgOrtho, Para byjus.comModerate
-C₂H₅ (Ethyl)Weakly Activating (Inductive)Ortho, ParaLow-Moderate
-C(CH₃)₃ (tert-Butyl)Activating (Inductive)Ortho, ParaHigh chemrxiv.org

This table summarizes the general characteristics of the functional groups involved in the synthesis.

Chemical Reactivity, Derivatization, and Transformation of 3 Tert Butyl 4 Ethylphenol

Electrophilic Aromatic Substitution Reactions of 3-Tert-butyl-4-ethylphenol

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic and steric influences of its three substituents on the aromatic ring: the hydroxyl (-OH), the tert-butyl (-(CH₃)₃), and the ethyl (-CH₂CH₃) groups.

The directing effect of substituents on an aromatic ring dictates the position at which an incoming electrophile will attack. This is determined by the ability of the substituent to donate or withdraw electron density, thereby activating or deactivating the ring towards substitution, and by the steric hindrance it imposes.

The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director. acs.org It donates electron density to the aromatic ring through resonance, significantly stabilizing the carbocation intermediate (the sigma complex) formed during the substitution at these positions. organic-chemistry.org

The tert-butyl and ethyl groups are both alkyl groups, which are considered weakly activating and are also ortho-, para-directors. wikipedia.orgbyjus.com They donate electron density primarily through an inductive effect. However, the tert-butyl group is notably bulky, which can cause significant steric hindrance at the positions ortho to it, potentially disfavoring substitution at those sites. wikipedia.orglibretexts.org

In this compound, the hydroxyl group at position 1 is the dominant directing group. acs.org It strongly activates the positions ortho (2 and 6) and para (4) to it.

Position 2: Ortho to the hydroxyl group and ortho to the tert-butyl group. This position is electronically activated by both the hydroxyl and ethyl groups. However, it is subject to significant steric hindrance from the adjacent bulky tert-butyl group.

Position 4: Para to the hydroxyl group. This position is already substituted with an ethyl group.

Position 5: Meta to the hydroxyl group, ortho to the ethyl group, and meta to the tert-butyl group. This position is less activated.

Position 6: Ortho to the hydroxyl group and meta to both the tert-butyl and ethyl groups. This position is strongly activated by the hydroxyl group and is relatively less sterically hindered compared to position 2.

Therefore, electrophilic attack is most likely to occur at position 6, and to a lesser extent at position 2, due to steric hindrance. The powerful activating and directing effect of the hydroxyl group will overwhelmingly favor substitution ortho to itself over any other position. acs.org

Table 1: Summary of Substituent Directing Effects in this compound

SubstituentPositionElectronic EffectDirecting InfluenceSteric Hindrance
-OH 1Strong Activator (Resonance)Ortho, Para (positions 2, 4, 6)Low
-C(CH₃)₃ 3Weak Activator (Inductive)Ortho, Para (positions 2, 4, 5)High at position 2
-CH₂CH₃ 4Weak Activator (Inductive)Ortho, Para (positions 2, 3, 5, 6)Moderate

Specific studies on this compound are not extensively reported in publicly available literature. However, the outcomes of these reactions can be predicted based on the known reactivity of similarly substituted phenols.

Nitration: The nitration of phenols is a well-established reaction. For this compound, nitration is expected to occur primarily at the available positions ortho to the hydroxyl group. Given the steric bulk of the tert-butyl group at position 3, the major product would likely be 6-nitro-3-tert-butyl-4-ethylphenol . A smaller amount of 2-nitro-3-tert-butyl-4-ethylphenol may also be formed. The reaction conditions, such as the choice of nitrating agent (e.g., dilute nitric acid, or tert-butyl nitrite), would be crucial to avoid oxidation of the phenol (B47542) ring and to control regioselectivity. sigmaaldrich.comchemrxiv.orgrsc.org In some cases with hindered phenols, dealkylation can occur, especially under harsh nitrating conditions (e.g., nitric/sulfuric acid mixtures), though this is less common for ethyl groups compared to tert-butyl groups. illinois.edu

Sulfonation: The sulfonation of phenols is a reversible reaction, and the product distribution can be influenced by temperature. At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product predominates. For this compound, sulfonation would likely yield This compound-6-sulfonic acid as the major product. Studies on other tert-butylphenols have shown that rearrangement (isomerization) and de-t-butylation can occur under strong sulfuric acid conditions, which could lead to a mixture of products. youtube.com

Halogenation: Halogenation (chlorination, bromination) of phenols is typically a rapid reaction that proceeds readily without a Lewis acid catalyst. The strong activation by the hydroxyl group makes the ring highly susceptible to electrophilic attack by halogens. For this compound, monohalogenation is expected to yield primarily 6-halo-3-tert-butyl-4-ethylphenol . The regioselectivity would be influenced by the size of the halogen atom, with larger halogens like iodine showing a greater preference for the less sterically hindered position. acs.orgmiracosta.edu Polysubstitution is possible if excess halogen is used.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
Nitration Dilute HNO₃ or t-BuONO6-Nitro-3-tert-butyl-4-ethylphenol
Sulfonation Concentrated H₂SO₄This compound-6-sulfonic acid
Bromination Br₂ in CCl₄6-Bromo-3-tert-butyl-4-ethylphenol

Direct Friedel-Crafts acylation of phenols is often problematic as the Lewis acid catalyst can coordinate with the lone pairs of the hydroxyl group, deactivating the ring. Furthermore, O-acylation to form a phenolic ester is a common competing reaction. wikipedia.org

A more effective method for achieving C-acylation of phenols is the Fries rearrangement . This two-step process involves:

O-acylation: The phenol is first converted to its corresponding ester, for example, by reaction with an acyl chloride or anhydride (B1165640).

Rearrangement: The phenolic ester is then treated with a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid, causing the acyl group to migrate from the phenolic oxygen to the ortho and para positions of the aromatic ring. wikipedia.orgsigmaaldrich.com

For this compound, the Fries rearrangement of its acetate (B1210297) ester would be expected to yield a mixture of 2-acetyl-3-tert-butyl-4-ethylphenol and 6-acetyl-3-tert-butyl-4-ethylphenol . The ratio of ortho to para (relative to the hydroxyl) products can be controlled by reaction conditions; lower temperatures generally favor the para-rearranged product, while higher temperatures favor the ortho product. byjus.com Given that the para position (position 4) is blocked by the ethyl group, the rearrangement would be directed to the available ortho positions (2 and 6). The 6-acetyl isomer would likely be the major product due to the steric hindrance at position 2.

Other carbon-carbon bond-forming reactions include Friedel-Crafts alkylation. However, since the parent molecule is already alkylated, further alkylation would require forcing conditions and would likely lead to a mixture of products, with the incoming alkyl group also being directed to the 6-position.

Oxidative Chemistry of this compound

The presence of the electron-donating hydroxyl group makes this compound susceptible to oxidation. The bulky tert-butyl group ortho to the hydroxyl group provides steric hindrance, which can influence the stability and subsequent reactions of the resulting phenoxy radical.

Oxidation of phenols, particularly hindered phenols, often proceeds via a one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron density delocalized over the ortho and para positions. The subsequent coupling of these radicals can lead to either carbon-carbon (C-C) or carbon-oxygen (C-O) linked dimers and polymers.

For this compound, the phenoxy radical would have significant spin density at positions 2, 4, and 6.

C-C Coupling: Radical coupling at the less hindered ortho position (position 6) or the para position (position 4) could lead to the formation of biphenol or diphenoquinone (B1195943) structures. For instance, para-para C-C coupling would lead to a dimer. However, since position 4 is substituted, ortho-ortho or ortho-para coupling is more likely.

C-O Coupling: Coupling between the oxygen atom of one radical and a carbon atom (ortho or para) of another can lead to the formation of polyphenylene ether (PPO)-type structures.

The product distribution between C-C and C-O coupling is highly dependent on the oxidant, catalyst, and reaction conditions. In many cases involving hindered phenols like 2,6-di-tert-butylphenol (B90309), oxidation leads to C-C coupling to form 3,3',5,5'-tetra-tert-butyldiphenoquinone. scientificupdate.commnstate.edu By analogy, the oxidation of this compound could potentially lead to C-C coupled dimers, although the asymmetric substitution pattern would likely result in a more complex mixture of products.

The oxidation of phenols can be efficiently catalyzed by various transition metal complexes. Common catalysts include those based on copper, iron, cobalt, and molybdenum. scientificupdate.commnstate.edu The general mechanism for these catalyzed oxidations involves the formation of a phenoxy radical through a single-electron transfer (SET) from the phenol to the metal center.

A general catalytic cycle can be described as follows:

Coordination/Deprotonation: The phenol coordinates to the metal center, often followed by deprotonation to form a metal-phenoxide complex.

Single-Electron Transfer (SET): The phenoxide undergoes an intramolecular SET to the metal ion, reducing the metal and generating a phenoxy radical.

Radical Coupling: The phenoxy radicals then couple (C-C or C-O) to form the dimerized product.

Catalyst Reoxidation: The reduced metal catalyst is reoxidized by an external oxidant (such as oxygen or a peroxide), regenerating the active catalyst for the next cycle.

For example, copper(I)-amine complexes are well-known catalysts for the oxidative polymerization of phenols to form polyphenylene ethers (C-O coupling). Cobalt-based catalysts have been used for the oxidation of 2,6-di-tert-butylphenol to its corresponding diphenoquinone (C-C coupling). mnstate.edu The specific outcome of the transition metal-catalyzed oxidation of this compound would depend on the chosen metal, its ligand sphere, and the reaction conditions, which collectively determine the preferred coupling pathway of the intermediate phenoxy radical.

Formation of Stable Phenoxyl Radicals and Quinone Methides

The oxidation of this compound can lead to the formation of two key reactive intermediates: phenoxyl radicals and quinone methides. The specific intermediate formed is dependent on the reaction conditions and the oxidizing agent used.

Phenoxyl Radicals: One-electron oxidation of the phenolic hydroxyl group generates a phenoxyl radical. The stability of these radicals is highly dependent on the steric and electronic effects of the substituents on the aromatic ring. For many phenolic compounds, particularly those used as antioxidants, bulky substituents at the ortho positions (C2 and C6) are crucial for stabilizing the radical by sterically hindering dimerization and other decay pathways. In the case of this compound, the absence of a bulky group at the C2 and C6 positions suggests that the corresponding phenoxyl radical would be transient and highly reactive, readily participating in subsequent reactions. The stability of phenoxyl radicals is often enhanced by electron-donating groups which can delocalize the unpaired electron. psu.edu

Quinone Methides: The presence of an ethyl group at the para-position (C4) allows for the formation of a p-quinone methide. This transformation is a hallmark of p-alkylphenols and is a critical pathway in their metabolism and, in some cases, their toxicity. acs.orgbldpharm.com The mechanism involves a two-electron oxidation process. The phenol is first oxidized, and subsequent deprotonation at the benzylic carbon of the para-ethyl group yields the quinone methide. researchgate.net This reactive intermediate is a Michael acceptor and can be trapped by various nucleophiles. While specific studies on this compound are not prevalent, the enzymatic oxidation of 4-ethylphenol (B45693) by enzymes like 4-ethylphenol methylenehydroxylase proceeds via a quinone methide intermediate, which is then hydrated to an alcohol. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the primary site of reactivity for many classes of reactions, including etherification, esterification, and hydrogen atom transfer.

Etherification and Esterification Reactions

The nucleophilic character of the phenoxide ion, formed by deprotonating the hydroxyl group, allows for straightforward etherification and esterification reactions.

Etherification: Phenols are readily converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base to form the phenoxide, followed by nucleophilic substitution on an alkyl halide or another electrophile. A general method for the etherification of phenols involves reacting the phenol with an alkylating agent in the presence of a base. organic-chemistry.org For instance, a patented method for the synthesis of 3-tert-butylphenyl ethyl ether from the closely related 3-tert-butylphenol (B181075) involves reaction with ethyl sulfate (B86663) in the presence of potassium hydroxide. google.com It is expected that this compound would undergo a similar reaction to yield the corresponding ethyl ether.

General Conditions for Phenol Etherification

Reactant 1 Reactant 2 Catalyst/Base Solvent Product Type
Phenol Alkyl Halide Strong Base (e.g., NaOH, KOH) Polar Aprotic (e.g., DMF, DMSO) Alkyl Phenyl Ether
Phenol Dialkyl Sulfate Strong Base (e.g., NaOH, KOH) Toluene, Water Alkyl Phenyl Ether

This table represents general reaction conditions for phenol etherification and is applicable to this compound.

Esterification: Esterification can be achieved by reacting the phenol with a carboxylic acid (Fischer esterification, typically requiring a strong acid catalyst) or, more commonly, with a more reactive acyl halide or anhydride in the presence of a base (like pyridine (B92270) or triethylamine). organic-chemistry.org These methods are broadly applicable to a wide range of phenols, including this compound, to produce the corresponding phenyl esters.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group is a fundamental reaction, particularly relevant to the antioxidant properties of phenolic compounds. scripps.edunih.gov The reaction involves the transfer of a hydrogen atom (a proton and an electron) from the phenol to a radical species, effectively neutralizing the radical.

The efficiency of a phenol as a HAT donor is primarily determined by its O-H Bond Dissociation Enthalpy (BDE). Lower BDE values indicate a weaker O-H bond and a more efficient hydrogen donor. The BDE is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl and ethyl groups on this compound, stabilize the resulting phenoxyl radical through inductive and hyperconjugation effects, thereby lowering the O-H BDE compared to unsubstituted phenol. nih.gov However, the lack of steric protection at the ortho-positions may lead to a lower antioxidant activity compared to commercially prevalent antioxidants like BHT (Butylated hydroxytoluene), which possess two bulky ortho-tert-butyl groups.

Functionalization at Alkyl Chains

While the phenolic ring and hydroxyl group are the most common sites of reaction, the alkyl side chains can also be functionalized under specific conditions.

Reactions at the Tert-butyl Group

The tert-butyl group is generally unreactive due to the strength of its C-H and C-C bonds and significant steric hindrance. nih.gov Direct functionalization of the tert-butyl group without affecting other parts of the molecule is challenging and typically requires advanced catalytic systems for C-H activation, for which specific examples involving this compound are not described in the literature. researchgate.netdaneshyari.com In some industrial processes involving related compounds, the tert-butyl group can be removed (de-tert-butylation) under strong acid catalysis and high temperatures.

Reactions at the Ethyl Group

The ethyl group offers a more reactive site, particularly at the benzylic position (the carbon atom attached to the aromatic ring). As discussed previously, this position is susceptible to oxidation, leading to the formation of a quinone methide. researchgate.net Additionally, the benzylic hydrogens can be susceptible to radical substitution reactions. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator could potentially lead to benzylic bromination, yielding 3-tert-butyl-4-(1-bromoethyl)phenol. However, specific literature detailing this reaction for this compound is not available.

Theoretical and Computational Investigations of 3 Tert Butyl 4 Ethylphenol Molecular Architecture and Reactivity

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. For 3-tert-butyl-4-ethylphenol, the interplay between the hydroxyl group and the alkyl substituents dictates its electronic landscape and, consequently, its reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgwpmucdn.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

In the case of this compound, both the tert-butyl and ethyl groups are electron-donating. These substituents increase the electron density of the aromatic ring, which in turn raises the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack compared to unsubstituted phenol (B47542). The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting the sites of highest electron density and nucleophilicity. youtube.comyoutube.com Conversely, the LUMO will be predominantly located on the aromatic ring. The precise energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, would require specific computational calculations, but the general trend of increased HOMO energy and thus enhanced nucleophilicity compared to phenol is a reliable prediction based on FMO principles.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Energy LevelPrimary LocalizationImplication for Reactivity
HOMOHigher than phenolAromatic ring and hydroxyl oxygenIncreased nucleophilicity and susceptibility to electrophilic attack
LUMOSimilar to other alkylphenolsAromatic ringSite of potential nucleophilic attack
HOMO-LUMO GapSmaller than phenol-Higher overall reactivity

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule can be visualized through its electrostatic potential (ESP) map. Regions of negative electrostatic potential (electron-rich) are susceptible to attack by electrophiles, while regions of positive electrostatic potential (electron-poor) are prone to attack by nucleophiles. chempedia.info For phenols, the oxygen atom of the hydroxyl group is a region of high electron density, while the hydroxyl proton is electron-deficient. chempedia.info

In this compound, the electron-donating nature of the tert-butyl and ethyl groups further enriches the aromatic ring with electrons, particularly at the ortho and para positions relative to the hydroxyl group. However, since the para position is occupied by the ethyl group, the electron density will be most enhanced at the ortho positions (positions 2 and 6). The electrostatic potential at the phenolic oxygen is also expected to be more negative than in unsubstituted phenol, which has implications for its hydrogen bonding capabilities and acidity. researchgate.netsrce.hr Studies on substituted phenols have shown a linear relationship between the electrostatic potential at the atoms of the hydroxyl group and the compound's acidity. researchgate.netsrce.hr

Energetic and Spectroscopic Characterization through Computational Methods

Computational chemistry provides powerful tools to predict the energetic and spectroscopic properties of molecules, offering insights that can complement or even precede experimental investigation.

O-H Bond Dissociation Enthalpies (BDE) and Proton Affinities (PA)

The O-H bond dissociation enthalpy (BDE) is the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. It is a key indicator of a phenol's antioxidant activity. nist.govnih.gov For substituted phenols, electron-donating groups generally lower the O-H BDE, making the phenol a better antioxidant. nist.govresearchgate.net This is because these groups stabilize the resulting phenoxyl radical through electron donation. In this compound, both alkyl groups contribute to lowering the O-H BDE compared to phenol. The para-ethyl group and the meta-tert-butyl group both contribute to this stabilization.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. nih.gov For phenols, protonation can occur at the oxygen atom or on the aromatic ring. capes.gov.br The electron-donating alkyl groups in this compound increase the electron density on both the oxygen and the ring, leading to a higher proton affinity compared to phenol. The most likely site of protonation is predicted to be the oxygen atom, due to its high electronegativity and the presence of lone pairs. capes.gov.brnih.gov

Table 2: Predicted Energetic Properties of this compound in Comparison to Phenol

PropertyPhenol (literature value)Predicted for this compoundRationale for Prediction
O-H Bond Dissociation Enthalpy (BDE)~86.7 kcal/mol nih.govLower than phenolElectron-donating alkyl groups stabilize the phenoxyl radical. nist.govresearchgate.net
Proton Affinity (PA)~340.3 kcal/mol nih.govHigher than phenolIncreased electron density on the oxygen and aromatic ring from alkyl groups. capes.gov.brnih.gov

Vibrational and Electronic Spectral Predictions (e.g., IR, UV-Vis, NMR)

Computational methods can predict various spectroscopic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrational modes of the molecule. diva-portal.org For this compound, the most prominent features are expected to be the O-H stretching band, the C-O stretching band, and the aromatic C-H and C=C stretching bands. The O-H stretching frequency is sensitive to hydrogen bonding. researchgate.net The presence of the bulky tert-butyl group may influence the extent of intermolecular hydrogen bonding.

UV-Vis Spectroscopy: The UV-Vis spectrum arises from electronic transitions between molecular orbitals. nih.gov Phenols typically exhibit two main absorption bands in the UV region. The positions and intensities of these bands are affected by substituents on the aromatic ring. The electron-donating alkyl groups in this compound are expected to cause a red shift (shift to longer wavelengths) of these absorption bands compared to phenol. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. docbrown.info For ¹H NMR, the chemical shift of the phenolic proton is highly dependent on hydrogen bonding and the electronic nature of the substituents. nih.govresearchgate.net The chemical shifts of the aromatic protons will be influenced by the positions and electronic effects of the alkyl groups. In ¹³C NMR, the chemical shifts of the aromatic carbons will also be altered by the substituents, providing further structural information.

Table 3: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted Key FeaturesInfluence of Substituents
IRO-H stretch, C-O stretch, aromatic C-H and C=C stretchesBulky tert-butyl group may affect hydrogen bonding and the O-H band shape.
UV-VisRed-shift of absorption bands compared to phenolElectron-donating alkyl groups increase electron density, lowering the energy of electronic transitions. nih.govacs.org
NMRDistinct chemical shifts for phenolic, aromatic, and alkyl protons and carbonsThe electronic and steric effects of the tert-butyl and ethyl groups will cause predictable shifts in the NMR spectrum. docbrown.infonih.gov

Reaction Pathway and Transition State Analysis

The reactivity of this compound is largely dictated by the phenolic hydroxyl group and the activated aromatic ring. One of the most important reactions of phenols is oxidation. libretexts.org The oxidation of phenols can proceed through various pathways, often involving the formation of a phenoxyl radical as a key intermediate. nih.govnih.gov

For this compound, oxidation would likely initiate with the abstraction of the hydrogen atom from the hydroxyl group to form the corresponding phenoxyl radical. This radical is stabilized by the electron-donating alkyl groups. The subsequent reaction pathways could involve dimerization of the radical or further oxidation to form quinone-type structures. researchgate.netresearchgate.net However, the substitution pattern of this compound, with a blocked para position, will influence the final oxidation products compared to unsubstituted phenol. uc.pt Computational analysis of the reaction pathways would involve locating the transition state structures for each step and calculating the activation energies, thereby providing a detailed map of the reaction mechanism and predicting the most favorable product channels.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative structure-reactivity relationships (QSRR) are computational models that seek to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or other behavioral properties. researchgate.netnih.gov These models are valuable for predicting the behavior of unstudied compounds based on data from known molecules.

Developing a QSRR model for a class of compounds like alkylphenols involves several steps. researchgate.net First, a dataset of related compounds with known reactivity data (e.g., reaction rates, equilibrium constants, or chromatographic retention times) is compiled. Next, a variety of molecular descriptors are calculated for each compound using computational software. These descriptors quantify different aspects of the molecule's structure and electronic properties.

The final step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), to build a mathematical equation that links the descriptors to the observed activity. nih.gov For a series of alkylphenols including this compound, a QSRR model could be developed to predict properties like antioxidant capacity or chromatographic retention time.

Illustrative Molecular Descriptors for a QSRR Model of Alkylphenols

Descriptor Category Specific Descriptor Example Relevance to Reactivity
Electronic HOMO/LUMO Energies Relates to the ability to donate or accept electrons.
Dipole Moment Measures the polarity of the molecule, affecting interactions.
Partial Atomic Charges Indicates reactive sites for electrostatic interactions.
Topological Molecular Connectivity Indices Describes the size, shape, and degree of branching.
Wiener Index Relates to molecular compactness and surface area.
Thermodynamic Heat of Formation (ΔHf) Indicates the stability of the molecule.
Gibbs Free Energy (ΔG) Relates to the spontaneity of reactions.

This table is for illustrative purposes to show the types of descriptors used in QSRR studies.

Once validated, these models can be used to estimate the chemical behavior of new or untested compounds like this compound, accelerating research and reducing the need for extensive experimental work. researchgate.net

The Hammett equation is a foundational linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted parent compound through the equation:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound (e.g., phenol).

ρ (rho) is the reaction constant, which depends on the reaction type and conditions and measures the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It reflects the electronic effect (inductive and resonance) of the substituent. chempedia.info

For this compound, we can analyze the substituent effects by considering the Hammett constants for the groups involved. Since Hammett parameters are defined for meta and para positions relative to the reaction center, their application here is conceptual. If we consider a reaction involving the phenolic hydroxyl group (e.g., its ionization), the tert-butyl group is in the meta position, and the ethyl group is in the para position.

Selected Hammett Substituent Constants (σ)

Substituent σ_meta (σm) σ_para (σp) Electronic Effect
-C(CH₃)₃ (tert-butyl) -0.10 -0.20 Electron-donating (Inductive + Hyperconjugation)
-CH₂CH₃ (ethyl) -0.07 -0.15 Electron-donating (Inductive + Hyperconjugation)
-OH (hydroxyl) +0.12 -0.37 Electron-donating (Resonance) > Electron-withdrawing (Inductive)
-NO₂ (nitro) +0.71 +0.78 Strongly Electron-withdrawing

Data sourced from established tables of Hammett constants. chempedia.infostenutz.eu

The negative σ values for both the tert-butyl and ethyl groups indicate that they are electron-donating substituents. chempedia.info This increased electron density on the aromatic ring generally enhances the reactivity towards electrophilic attack but decreases the acidity of the phenolic proton compared to unsubstituted phenol. The Hammett equation provides a quantitative framework to predict the magnitude of these effects for various reactions, assuming a suitable reaction constant (ρ) is known for the reaction class. For the ionization of phenols in water, ρ is positive (+2.008), indicating the reaction is aided by electron-withdrawing groups that stabilize the resulting phenoxide anion. wikipedia.org

Applications of 3 Tert Butyl 4 Ethylphenol As a Chemical Intermediate in Advanced Materials and Specialty Chemicals

Role in Polymer Science and Resin Development

The structural characteristics of 3-tert-butyl-4-ethylphenol make it a valuable building block in the synthesis and modification of various polymeric materials. Its integration can lead to materials with tailored properties suitable for demanding applications.

Precursor for Phenolic Resins and Thermoplastic Elastomers

Phenolic compounds are fundamental precursors in the production of phenolic resins. 4-Ethylphenol (B45693), a closely related compound, is used in the manufacturing of some commercial phenolic resins. wikipedia.org Alkylphenols, in general, can be reacted with aldehydes, such as formaldehyde, in the presence of a catalyst to form a complex, cross-linked polymer network. The substituents on the phenol (B47542) ring, such as the tert-butyl and ethyl groups in this compound, influence the reactivity of the ring and the properties of the final resin, such as its flexibility, chemical resistance, and thermal stability.

In the realm of thermoplastic elastomers (TPEs), which combine the processing capabilities of thermoplastics with the flexibility of elastomers, phenolic compounds play a crucial role as stabilizers rather than direct monomeric precursors. researchgate.netresearchgate.net TPEs are often phase-separated systems with soft, elastomeric domains and hard, crystalline, or glassy domains. researchgate.net The incorporation of hindered phenolic antioxidants like this compound is critical for protecting the polymer chains within these domains from degradation during high-temperature processing and throughout the service life of the material. nih.govvinatiorganics.com This protection ensures the longevity of the material's mechanical properties, such as its elasticity and resilience. vinatiorganics.com

Incorporation into Polymeric Matrices for Enhanced Performance

The primary function of incorporating this compound and similar hindered phenols into polymeric matrices is to enhance the material's durability by preventing oxidative degradation. nih.govresearchgate.net Polymers, when exposed to heat, light, and oxygen, are susceptible to degradation processes initiated by free radicals, which can lead to chain scission (loss of molecular weight) and cross-linking (embrittlement). vinatiorganics.com By embedding phenolic antioxidants within the polymer matrix, manufacturers can significantly improve the thermo-oxidative stability of materials like polyethylene, polypropylene, PVC, and various rubbers. nih.govvinatiorganics.com This enhancement preserves the physical and mechanical properties of the polymer, extending its lifespan and ensuring reliable performance. vinatiorganics.com

Design and Development of Antioxidant and Stabilizer Systems

The efficacy of this compound as a stabilizer is rooted in its specific chemical structure, which defines its function as a sterically hindered phenolic antioxidant. Advanced strategies focus on modifying this basic structure to optimize its performance in diverse chemical environments.

Mechanism of Action as a Sterically Hindered Phenolic Antioxidant

The antioxidant capability of this compound is centered on its phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize highly reactive free radicals (R•), effectively terminating the destructive chain reactions of oxidation. vinatiorganics.comsemanticscholar.org

The general mechanism proceeds as follows:

Initiation: A polymer chain (P-H) breaks down due to energy input (heat, UV light), forming a polymer free radical (P•).

Propagation: The polymer radical (P•) reacts with oxygen (O₂) to form a polymer peroxyl radical (POO•). This radical can then attack another polymer chain, propagating the degradation process.

Termination: The hindered phenol (Ar-OH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical. nih.govvinatiorganics.com This action neutralizes the radical and forms a stable, resonance-stabilized phenoxy radical (Ar-O•). researchgate.net

The presence of the bulky tert-butyl group adjacent to the hydroxyl group provides significant steric hindrance. nih.govvinatiorganics.com This steric bulk serves two main purposes: it stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains, and it protects the hydroxyl group, allowing it to selectively target and react with harmful free radicals. nih.govvinatiorganics.comresearchgate.net The ethyl group at the para-position acts as an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, further enhancing its stabilizing effect. nih.gov

Table 1: Properties of Structurally Related Phenolic Compounds

Property 4-Ethylphenol 2,6-Di-tert-butyl-4-ethylphenol
IUPAC Name 4-Ethylphenol 2,6-ditert-butyl-4-ethylphenol
CAS Number 123-07-9 4130-42-1
Molecular Formula C₈H₁₀O C₁₆H₂₆O
Molar Mass 122.16 g/mol 234.38 g/mol
Appearance Colorless or white solid Data not available
Primary Function Precursor in resins, organic synthesis Antioxidant

Source: PubChem. nih.govnih.gov

Strategies for Improving Antioxidant Efficiency (e.g., para-oxygenation, lipophilization)

To enhance the effectiveness of phenolic antioxidants in specific applications, particularly in non-polar environments like oils and plastics, chemical modification strategies are employed. One of the most significant strategies is lipophilization.

Lipophilization involves covalently attaching aliphatic chains (fatty acids or alcohols) to the phenolic molecule, thereby increasing its hydrophobicity or lipid solubility. nih.govnih.gov This can be achieved through enzymatic esterification, which selectively targets aliphatic hydroxyl groups while preserving the crucial aromatic hydroxyls responsible for antioxidant activity. semanticscholar.org By making the antioxidant more lipid-soluble, its compatibility and distribution within a hydrophobic polymer matrix are improved, ensuring it is present where oxidative degradation is most likely to occur. nih.govsemanticscholar.org

Research has revealed a non-linear relationship known as the "cut-off effect" in lipophilization. nih.govresearchgate.net As the length of the attached alkyl chain increases, the antioxidant activity improves up to a critical point. Beyond this optimal chain length, the activity dramatically decreases. nih.govresearchgate.net This is thought to be because excessively long chains may "bury" the active phenolic part of the molecule, hindering its ability to interact with free radicals. semanticscholar.org Therefore, antioxidant design must rationally seek this critical chain length to achieve maximum efficacy. nih.gov

Table 2: The "Cut-Off Effect" in Lipophilization of Phenolic Antioxidants

Alkyl Chain Length Cellular Uptake Subcellular Localization Relative Antioxidant Activity
Short (e.g., Butyl) High (passes membrane quickly) Cytosol Moderate
Medium (e.g., Octyl, Decyl) High (passes membrane quickly) Mitochondria (major site of ROS) High (Optimal)
Long (e.g., Dodecyl and longer) Low (forms extracellular aggregates) Extracellular Media Low (Decreased)

Source: Based on findings on rosmarinate (B7790426) alkyl esters. researchgate.net

Tunable Polarity in Polymer Additives

The concept of tunable polarity is a direct extension of lipophilization. By selecting the appropriate functional groups or alkyl chain lengths to attach to the core phenolic structure, the polarity of the antioxidant additive can be precisely controlled. semanticscholar.orgnih.gov This "tuning" allows for the creation of additives tailored for optimal performance in a wide range of polymer systems, from highly non-polar polyolefins to more polar polyesters and polyamides. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Ethylphenol
2,6-Di-tert-butyl-4-ethylphenol
Butylated hydroxyanisole (BHA)
Butylated hydroxytoluene (BHT)
Formaldehyde
N,N′- (hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Utilization in Specialty Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its unique molecular structure, featuring a reactive hydroxyl group and sterically hindering tert-butyl and ethyl groups, makes it a valuable precursor in the production of high-value compounds for diverse industries.

Building Block for Flavors, Fragrances, and Pharmaceuticals

The phenolic structure of this compound is a key feature that allows for its use as a foundational molecule in the synthesis of certain flavors and fragrances. While direct application is uncommon, its derivatives can possess unique aromatic properties. For instance, related tert-butyl phenols are recognized for their role in creating complex scent profiles. scientificupdate.com The tert-butyl group, in particular, can influence the molecule's solubility in non-polar environments like oils, a desirable characteristic for fragrance longevity. nih.gov

In the pharmaceutical sector, tert-butylated phenols are significant intermediates. scientificupdate.com The tert-butyl group can be strategically employed to protect the reactive ortho and para positions on the phenol ring, thereby directing subsequent chemical modifications to achieve a desired molecular architecture. scientificupdate.com This control is paramount in the multi-step synthesis of complex pharmaceutical compounds where precise regioselectivity is required. scientificupdate.com The hydrophobic nature of the tert-butyl group can also be leveraged to modify the solubility and bioavailability of a drug molecule. nih.gov

Intermediate in the Production of Industrial Additives (e.g., fuel, lubricants)

A significant application of this compound lies in its role as an intermediate for industrial additives, particularly for fuels and lubricants. Alkylphenolic compounds are widely used as antioxidants to stabilize gasoline, jet, and diesel fuels. researchgate.net The phenolic hydroxyl group is key to their antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals and inhibit oxidative degradation of the fuel. nih.gov

In the context of lubricants, tert-butylated phenols contribute to the stability and longevity of the oil. nih.gov The bulky tert-butyl group provides steric hindrance, which protects the phenolic hydroxyl group from rapid oxidation, thus enhancing the antioxidant effectiveness. nih.gov This is crucial in high-temperature and high-pressure environments where lubricants are prone to degradation. While this compound itself may not be the final additive, it serves as a precursor to more complex antioxidant molecules. For example, it is a known chemical intermediate for 2,2'-Methylenebis(6-t-butyl-4-ethylphenol), a compound used in industrial applications. nih.gov The development of new lubricant additives is an ongoing area of research to meet the demands of modern machinery and environmental regulations. uma.ac.id

Interactive Data Table: Applications of this compound Derivatives

Application AreaFunctionKey Structural Feature Utilized
Flavors & FragrancesPrecursor to aroma compoundsPhenolic structure, tert-butyl group for solubility
PharmaceuticalsSynthetic intermediateProtective tert-butyl group for regioselectivity
Fuel AdditivesAntioxidant precursorPhenolic hydroxyl group, stabilizing alkyl groups
Lubricant AdditivesAntioxidant precursorSterically hindering tert-butyl group, phenolic hydroxyl

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the environmental fate, transport, and degradation pathways of the chemical compound This compound (CAS No. 97-55-2).

Searches for this specific isomer, including its systematic name [Phenol, 3-(1,1-dimethylethyl)-4-ethyl-], did not yield any relevant data pertaining to the following requested topics:

Environmental Occurrence and Distribution: No studies detailing its detection in aqueous systems, sediments, or the atmosphere were identified.

Sources of Release: Information regarding its release from industrial effluents or through product degradation is not available.

Biodegradation Mechanisms: There are no documented microbial degradation pathways or identified biodegradation products and intermediates for this compound.

The available scientific data predominantly focuses on other, more commercially common isomers such as 4-tert-butylphenol (B1678320), 2,4-di-tert-butylphenol (B135424), and 2,6-di-tert-butyl-4-ethylphenol. However, the environmental properties of these related compounds cannot be extrapolated to this compound due to the specific structural requirements of the user's request.

Consequently, the requested article on the environmental fate, transport, and degradation of this compound cannot be generated at this time due to the absence of scientific research on the subject.

Environmental Fate, Transport, and Degradation Pathways of 3 Tert Butyl 4 Ethylphenol

Biodegradation Mechanisms

Factors Influencing Biodegradability (e.g., alkyl chain length, steric hindrance)

The biodegradability of 3-tert-butyl-4-ethylphenol is significantly influenced by its molecular structure, particularly the nature of its alkyl substituents. The key factors governing its microbial degradation are the length and branching of the alkyl chains, and the resulting steric hindrance.

The presence of branched alkyl groups, such as the tert-butyl group, generally leads to reduced biodegradability compared to linear alkylphenols. This is attributed to steric hindrance, where the bulky three-dimensional structure of the tert-butyl group impedes the approach of microbial enzymes to the aromatic ring, which is the primary site of initial enzymatic attack for degradation. This steric hindrance can make it more difficult for microorganisms to hydroxylate the aromatic ring, a critical first step in the aerobic degradation pathway.

Studies on related alkylphenols have demonstrated this principle. For instance, compounds with complex, branched alkyl chains, especially those with a quaternary alpha-carbon like the tert-butyl group, exhibit greater resistance to biodegradation than those with straight-chain alkyl groups. nih.gov While linear alkylphenols can be more readily degraded, the branched structure of this compound presents a more recalcitrant molecule for many microorganisms.

However, some specialized microorganisms have been shown to degrade sterically hindered phenols. For example, certain strains of Sphingobium fuliginis have been found to degrade 4-tert-butylphenol (B1678320). nih.gov These bacteria utilize a meta-cleavage pathway for the aromatic ring, but their efficiency can be lower for more complexly substituted phenols. nih.gov The position of the alkyl groups on the phenol (B47542) ring also plays a role. Research has shown that some bacterial strains capable of degrading 4-alkylphenols are unable to degrade 2- or 3-alkylphenols, indicating that the substitution pattern significantly affects enzyme accessibility. nih.gov

Table 1: Influence of Alkyl Group Structure on the Biodegradation of Phenolic Compounds

FeatureInfluence on BiodegradabilityRationale
Alkyl Chain Branching Decreases biodegradabilitySteric hindrance from bulky groups like tert-butyl impedes enzymatic attack on the aromatic ring.
Linear Alkyl Chains Generally higher biodegradabilityLess steric hindrance allows for easier access by microbial enzymes.
Position of Substituents Affects degradation pathwaysThe location of alkyl groups on the phenol ring can determine the feasibility of specific enzymatic reactions.

Abiotic Degradation Processes

Beyond microbial action, the environmental persistence of this compound is also determined by abiotic degradation processes. These include photodegradation, chemical oxidation, and hydrolysis, which can contribute to its transformation in natural environments, particularly in sunlit surface waters.

Photodegradation Kinetics and Mechanisms

Photodegradation, or the breakdown of chemical compounds by light, is a potential abiotic degradation pathway for this compound in aquatic environments. Phenolic compounds can absorb ultraviolet (UV) radiation, which can lead to the excitation of their electrons and subsequent chemical reactions.

The kinetics of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing substances in the water, and the chemical structure of the phenol itself. While specific kinetic data for this compound is limited, studies on similar compounds, such as di-tert-butylphenols, indicate that photodegradation can occur. For instance, 2,4-di-tert-butylphenol (B135424) has been shown to undergo photodegradation, with a reported photolysis half-life of approximately 20.8 hours under certain experimental conditions.

The mechanism of photodegradation for phenolic compounds often involves the formation of reactive species such as phenoxyl radicals. The initial step is the absorption of a photon, leading to the homolytic cleavage of the hydroxyl (O-H) bond. The resulting phenoxyl radical is unstable and can undergo various reactions, including dimerization, polymerization, or reaction with other molecules in the environment. The presence of the electron-donating tert-butyl and ethyl groups on the aromatic ring of this compound would be expected to influence the stability of the radical intermediate and the subsequent reaction pathways.

It is also important to consider indirect photodegradation, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can then react with and degrade this compound.

Chemical Oxidation in Natural Waters

Chemical oxidation in natural waters, primarily driven by reactions with photochemically produced oxidants like hydroxyl radicals (•OH), is a significant abiotic degradation pathway for many organic pollutants, including phenols. Hydroxyl radicals are highly reactive and non-selective, capable of oxidizing a wide range of organic compounds.

The rate of oxidation of this compound by hydroxyl radicals is expected to be relatively rapid. The electron-donating nature of the tert-butyl and ethyl alkyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by hydroxyl radicals. The reaction typically proceeds via the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives and eventual ring cleavage.

The presence of natural organic matter and inorganic ions such as carbonate, bicarbonate, and nitrate (B79036) can influence the rate of chemical oxidation. These substances can act as scavengers of hydroxyl radicals, reducing their steady-state concentration in the water and thus decreasing the rate of oxidation of this compound. Conversely, some dissolved substances can act as photosensitizers, increasing the production of hydroxyl radicals and enhancing the degradation rate.

Hydrolysis and Other Relevant Chemical Transformations

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9).

The carbon-carbon bonds of the alkyl groups to the aromatic ring and the carbon-oxygen bond of the phenolic hydroxyl group are generally stable to hydrolysis. Phenols are weak acids, and while the hydroxyl group can deprotonate in alkaline conditions, this does not lead to the cleavage of the molecule. Significant hydrolysis of such stable aromatic compounds would require extreme conditions of temperature and pH that are not found in natural environments.

While direct hydrolysis is unlikely, other chemical transformations could potentially occur. For instance, in specific industrial or waste treatment settings, reactions with strong oxidizing agents or other reactive chemicals could lead to the transformation of this compound. However, in the context of its fate in natural waters, photodegradation and chemical oxidation by reactive species like hydroxyl radicals are the dominant abiotic degradation processes.

Table 2: Summary of Abiotic Degradation Processes for this compound

ProcessSignificance in Environmental FateInfluencing Factors
Photodegradation Potentially significant in sunlit surface watersLight intensity and wavelength, presence of photosensitizers, water chemistry
Chemical Oxidation Significant, especially via hydroxyl radicalsConcentration of oxidants (e.g., •OH), presence of radical scavengers (e.g., carbonates, dissolved organic matter)
Hydrolysis Not significant under normal environmental conditionspH, temperature (requires extreme conditions not typical of the environment)

Biological Interactions and Ecotoxicological Implications of 3 Tert Butyl 4 Ethylphenol in Non Human Organisms

Ecotoxicity in Aquatic Ecosystems

The introduction of alkylphenols into aquatic environments raises concerns due to their potential toxicity to a wide range of organisms that form the basis of these ecosystems.

The toxicity of alkylphenols to aquatic life varies significantly depending on the specific compound and the organism being tested. Studies on compounds structurally related to 3-Tert-butyl-4-ethylphenol have demonstrated a range of effects on microbes, invertebrates, and fish.

For instance, research on simple alkylphenols has shown that the marine bacterium Vibrio fischeri can be particularly sensitive, in some cases up to three orders of magnitude more so than organisms at higher trophic levels. nih.gov For example, 4-isopropylphenol (B134273) has a 5-minute median effective concentration (EC50) of 0.01 mg/L for Vibrio fischeri, while the 48-hour EC50 for the invertebrate Ceriodaphnia dubia is 10.1 mg/L. nih.gov This highlights the differential susceptibility across species.

Other tert-butylphenols, such as 2-tert-butylphenol (B146161) (2-TBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), have been shown to inhibit the growth of the freshwater green alga Chlamydomonas reinhardtii and reduce its chlorophyll (B73375) content. nih.gov Furthermore, 2-TBP can significantly inhibit the light emission of the luminescent bacterium Photobacterium phosphoreum. nih.gov

CompoundOrganismEndpointValue (mg/L)Source
4-isopropylphenol Vibrio fischeri5-min EC500.01 nih.gov
4-isopropylphenol Ceriodaphnia dubia48-h EC5010.1 nih.gov
2-isopropylphenol Vibrio fischeri5-min EC502.72 nih.gov
2-TBP, 2,4-DTBP, 2,6-DTBP Chlamydomonas reinhardtiiGrowth InhibitionSignificant nih.gov
2-TBP Photobacterium phosphoreumLight Emission InhibitionSignificant nih.gov

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. epa.gov Bioconcentration is a specific type of bioaccumulation where the uptake is directly from the water. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log K_ow), with a value greater than or equal to 4.2 indicating a potential for bioaccumulation. industrialchemicals.gov.au

Structurally similar di-tert-butylphenols (DTBPs) have Log K_ow values that suggest a potential for bioaccumulation. For example, the Log K_ow for 2,6-DTBP is 4.5 and for 2,4-DTBP is 4.8. industrialchemicals.gov.au However, measured bioconcentration factors (BCF) in fish for these compounds are below the threshold that would classify them as bioaccumulative. A study on 2,4-DTBP reported a BCF value of 436 L/kg in carp (B13450389) (Cyprinus carpio), and a study on 2,6-DTBP found a BCF of 660 L/kg in golden orfe (Leuciscus idus melanotus). industrialchemicals.gov.au While these values indicate some level of bioconcentration, they are not considered to be high.

CompoundParameterValueOrganismSource
2,6-di-tert-butylphenol (2,6-DTBP) Log K_ow4.5- industrialchemicals.gov.au
2,4-di-tert-butylphenol (2,4-DTBP) Log K_ow4.8- industrialchemicals.gov.au
2,5-di-tert-butylphenol (2,5-DTBP) Log K_ow (calculated)5.3- industrialchemicals.gov.au
2,6-di-tert-butylphenol (2,6-DTBP) BCF660 L/kgLeuciscus idus melanotus (Golden orfe) industrialchemicals.gov.au
2,4-di-tert-butylphenol (2,4-DTBP) BCF436 L/kgCyprinus carpio (Carp) industrialchemicals.gov.au

Chemicals that bioaccumulate can be transferred through the food web, leading to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain. nih.gov Persistent organic pollutants, due to their lipophilic nature, tend to accumulate in the fatty tissues of organisms. nih.gov This process starts with the absorption by primary producers like phytoplankton, which are then consumed by zooplankton and subsequently by larger organisms, leading to a progressive increase in concentration at the top of the food web. nih.gov

Endocrine Disrupting Activity in Wildlife Models

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the endocrine (hormone) system of an organism, potentially causing adverse health effects. researchgate.neteuropa.eu

Many alkylphenols are known xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. nih.gov This occurs because their chemical structure allows them to bind to estrogen receptors. mdpi.com Once bound, they can trigger estrogen-responsive genes, leading to a variety of endocrine-disrupting effects. nih.gov

In fish, exposure to estrogenic compounds can lead to the production of vitellogenin, an egg yolk precursor protein, in males. It can also cause feminization of male reproductive organs and altered sexual development. researchgate.net The biotransformation of these compounds in fish is a key factor in their potential toxicity. For example, in the liver of rainbow trout (Oncorhynchus mykiss), the xenoestrogen 4-tert-octylphenol (B29142) is metabolized into several other products, including a major metabolite, 4-t-OP-beta-glucuronide. nih.gov This metabolic process can detoxify the parent compound, as the resulting conjugated products are less likely to be active at the estrogen receptor. nih.gov

The endocrine-disrupting potency of alkylphenols can vary significantly based on their specific molecular structure. Studies comparing different bisphenol A (BPA) derivatives and other related compounds have shown remarkable differences in their estrogenic and anti-estrogenic activities. nih.govresearchgate.net

For example, in a study of BPA and 19 related compounds, tetrachlorobisphenol A (TCBPA) showed the highest estrogenic activity in human breast cancer cells (MCF-7), followed by bisphenol B (BPB) and BPA itself. nih.gov Conversely, tetramethylbisphenol A (TMBPA) and tetrabromobisphenol A (TBBPA) exhibited anti-estrogenic properties. nih.gov The presence and position of substituents on the phenol (B47542) rings and the nature of the bridging alkyl group have a marked influence on these hormonal activities. nih.govresearchgate.net

Other tert-butylated phenols, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), are also documented for their potential to disrupt endocrine systems. mdpi.com In different cell models, BHT and BHA have demonstrated both estrogenic and anti-estrogenic activities. mdpi.com This variability underscores the complexity of predicting the endocrine-disrupting potential of a specific alkylphenol like this compound without direct experimental data.

Mechanistic Insights into Cellular and Molecular Interactions (Excluding Human Data)

Detailed mechanistic studies on the direct interaction of this compound at the cellular and molecular level in non-human organisms are limited. Much of the available information is based on assessments of related substituted phenols, with data for this compound often being inferred through read-across approaches in regulatory evaluations.

In Vitro Studies on Receptor Binding in Model Organisms

Currently, there is a notable lack of publicly available in vitro studies specifically investigating the receptor binding affinity of this compound in model organisms. Research on other alkylphenols has raised concerns about their potential to interact with various receptors, including estrogen and androgen receptors, thereby acting as endocrine disruptors. oecd.org However, dedicated assays to determine if this compound exhibits similar properties by binding to these or other receptors in non-human species have not been identified in the current body of scientific literature.

Table 1: Summary of In Vitro Receptor Binding Data for this compound in Non-Human Model Organisms

Receptor TargetTest Organism/Cell LineBinding Affinity (e.g., IC50, Ki)Outcome
Estrogen ReceptorData Not AvailableData Not AvailableData Not Available
Androgen ReceptorData Not AvailableData Not AvailableData Not Available
Other ReceptorsData Not AvailableData Not AvailableData Not Available

Modulation of Biochemical Pathways in Non-Human Cell Lines

Information regarding the specific effects of this compound on the modulation of biochemical pathways in non-human cell lines is scarce. Regulatory assessments have, in some instances, used data from structurally similar compounds to predict potential effects. For example, a draft screening assessment by the Government of Canada indicated that liver effects for the substance with CAS RN 96-76-4 (a number sometimes associated with a related compound, 2,4-di-tert-butylphenol, but also linked to 2-tert-butyl-4-ethylphenol (B1222043) in some contexts) were determined through a read-across from another substituted phenol (CAS RN 128-39-2). canada.ca This suggests a lack of direct experimental data on how this compound itself might alter biochemical processes such as enzymatic activity or signaling cascades within non-human cells.

Table 2: Modulation of Biochemical Pathways by this compound in Non-Human Cell Lines

Cell Line/OrganismBiochemical Pathway StudiedObserved Effect
Data Not AvailableData Not AvailableData Not Available

Oxidative Stress Induction and Antioxidant Response in Lower Organisms

Table 3: Evidence of Oxidative Stress Induction by this compound in Lower Organisms

Test OrganismBiomarker of Oxidative StressResult
Data Not AvailableData Not AvailableData Not Available

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Tert-butyl-4-ethylphenol, and how can reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves alkylation of phenol derivatives using tert-butyl and ethyl groups. Friedel-Crafts alkylation or electrophilic aromatic substitution with tert-butyl chloride/ethyl bromide is common. Thermodynamic studies on tert-alkylphenols suggest that reaction temperature and catalyst choice (e.g., AlCl₃ or H₂SO₄) significantly affect regioselectivity. For example, steric hindrance from bulky substituents may favor para/ortho substitution patterns .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H and ¹³C) are critical for structural confirmation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity. For isomers or closely related compounds (e.g., 4-sec-butyl-2,6-di-tert-butylphenol), retention time comparisons and spectral libraries are essential .

Q. How can researchers evaluate the thermodynamic stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can assess decomposition thresholds. Long-term stability under light, oxygen, and humidity is evaluated via controlled environmental chambers, with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What experimental designs are recommended to assess this compound’s potential endocrine-disrupting effects?

  • Methodological Answer : Estrogenic/antiandrogenic activity can be screened using reporter gene assays (e.g., ERα/β luciferase assays in MCF-7 or MDA-MB-231 cells). Comparative studies with structurally similar compounds (e.g., 4-tert-octylphenol) should include dose-response curves and positive controls (e.g., 17β-estradiol). Conflicting data from in vitro vs. in vivo models require validation via receptor binding assays and transcriptomic profiling .

Q. How can environmental trace analysis of this compound be optimized in complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS is optimal for detecting trace levels in water or soil. Method validation should follow OECD guidelines (e.g., Test No. 123 for partition coefficients). Matrix effects are minimized using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. How should researchers resolve contradictions in toxicity data between in silico predictions and empirical studies?

  • Methodological Answer : Discrepancies may arise from bioavailability differences or metabolite interactions. Integrate computational models (e.g., QSAR) with in vitro metabolomics (e.g., liver microsome assays) to identify active metabolites. Cross-reference OECD harmonized test protocols (e.g., SIDS assessments) to standardize experimental parameters .

Q. What strategies improve regioselectivity in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Steric directing groups (e.g., sulfonic acid moieties) can block undesired substitution sites. Computational modeling (DFT calculations) predicts electronic and steric effects on reaction pathways. Iterative optimization using DoE (Design of Experiments) evaluates solvent polarity, temperature, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.